Pivalic-d3 Acid
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Overview
Description
Pivalic-d3 Acid, also known as 2,2-dimethylpropanoic acid-d3, is a deuterated form of pivalic acid. This compound is characterized by the replacement of three hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is a carboxylic acid with a molecular formula of C5H7D3O2. It is commonly used in scientific research due to its unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pivalic-d3 Acid can be synthesized through several methods. One common approach involves the deuteration of pivalic acid using deuterium oxide (D2O) in the presence of a catalyst. The reaction typically proceeds under mild conditions, ensuring the selective incorporation of deuterium atoms.
Industrial Production Methods: On an industrial scale, this compound is produced through the hydrocarboxylation of isobutene using deuterium oxide and carbon monoxide. This process requires an acid catalyst, such as hydrogen fluoride, to facilitate the reaction. The resulting product is then purified through distillation and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Pivalic-d3 Acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound to alcohols or hydrocarbons.
Substitution: The carboxyl group in this compound can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide facilitate substitution reactions.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or hydrocarbons.
Substitution: Halides or amines.
Scientific Research Applications
Pivalic-d3 Acid has a wide range of applications in scientific research:
Chemistry: Used as a deuterium-labeled standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace biochemical pathways and investigate enzyme activities.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism and distribution of pharmaceuticals.
Industry: Applied in the synthesis of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Pivalic-d3 Acid involves its interaction with molecular targets and pathways. In biological systems, this compound can be incorporated into metabolic pathways, where it undergoes enzymatic transformations. The deuterium atoms in this compound provide valuable insights into reaction kinetics and isotope effects, allowing researchers to study the detailed mechanisms of biochemical processes .
Comparison with Similar Compounds
Pivalic Acid: The non-deuterated form of Pivalic-d3 Acid, commonly used in organic synthesis and industrial applications.
2-Methylbutanoic Acid: An isomer of Pivalic Acid with similar chemical properties but different structural arrangement.
3-Methylbutanoic Acid: Another isomer with distinct chemical behavior and applications.
Uniqueness of this compound: this compound is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct spectroscopic properties. This makes it a valuable tool in research applications, particularly in studies involving isotope effects and reaction mechanisms .
Properties
CAS No. |
95926-88-8 |
---|---|
Molecular Formula |
C5H10O2 |
Molecular Weight |
105.151 |
IUPAC Name |
3,3,3-trideuterio-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C5H10O2/c1-5(2,3)4(6)7/h1-3H3,(H,6,7)/i1D3 |
InChI Key |
IUGYQRQAERSCNH-FIBGUPNXSA-N |
SMILES |
CC(C)(C)C(=O)O |
Synonyms |
2,2-Dimethylpropanoic-3,3,3-d3 Acid |
Origin of Product |
United States |
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